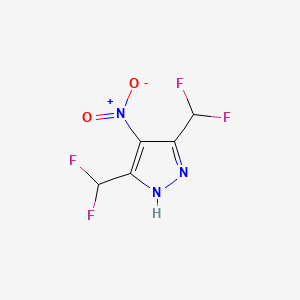
3,5-双(二氟甲基)-4-硝基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(difluoromethyl)-4-nitro-1H-pyrazole, commonly referred to as 3,5-DFMN, is a heterocyclic compound that has been used in various scientific research applications. It is a highly versatile compound, with a wide range of potential uses in organic synthesis, molecular biology, and biochemistry. 3,5-DFMN is a relatively new compound, first synthesized in the late 1990s. Since then, it has been studied extensively and has been used in a variety of applications.
科学研究应用
Antimicrobial Agent Development
The structural motif of pyrazole derivatives has been identified as a potent scaffold for the development of new antimicrobial agents. Specifically, pyrazole compounds have been synthesized and evaluated for their efficacy against drug-resistant bacteria such as MRSA (methicillin-resistant Staphylococcus aureus) . The difluoromethyl groups in these compounds contribute to their bioactivity, making them valuable in the design of novel antibiotics to combat resistant strains.
Drug-Resistant Bacteria Growth Inhibition
Pyrazole derivatives, including those with bis(difluoromethyl) groups, have shown significant potential in inhibiting the growth of planktonic Gram-positive bacteria. These compounds have demonstrated low minimum inhibitory concentration (MIC) values, indicating their strong inhibitory effects against bacterial pathogens . This property is crucial for developing new treatments for nosocomial infections caused by drug-resistant bacteria.
Biofilm Eradication
The ability to eradicate biofilms is a critical aspect of combating chronic bacterial infections. Pyrazole derivatives have been reported to possess minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL against S. aureus biofilms . This highlights the potential of 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole in the formulation of treatments targeting bacterial biofilms.
Late-Stage Functionalization of Biomolecules
The difluoromethylation process is a key strategy in the late-stage functionalization of biomolecules. This approach allows for the precise and site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins . The presence of difluoromethyl groups can significantly alter the physical and chemical properties of biomolecules, enhancing their therapeutic potential.
Hydrogen-Bond Donor Enhancement
Studies have revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This characteristic can be exploited in the design of molecules with improved binding affinity and selectivity for biological targets, which is beneficial for drug discovery and development.
Synthesis of Potent Growth Inhibitors
The synthesis of pyrazole derivatives, including those with bis(difluoromethyl) groups, has led to the discovery of several lead compounds that are bactericidal and potent against persistent forms of MRSA . These findings are significant for the pharmaceutical industry, as they provide a pathway for the development of new antibiotics.
Pharmaceutical Relevance
The advancements in difluoromethylation techniques have streamlined access to molecules of pharmaceutical relevance. The incorporation of difluoromethyl groups into drug molecules can improve their metabolic stability, bioavailability, and overall efficacy . This makes 3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole a valuable compound for pharmaceutical applications.
Process Chemistry Interest
The field of process chemistry has shown interest in the difluoromethylation of various substrates due to the unique properties imparted by the difluoromethyl group. The development of novel difluorocarbene reagents and protocols for X–CF2H bond formation has opened up new possibilities for the synthesis of complex molecules .
属性
IUPAC Name |
3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N3O2/c6-4(7)1-3(12(13)14)2(5(8)9)11-10-1/h4-5H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBVROPTVDHBPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)F)C(F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(difluoromethyl)-4-nitro-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


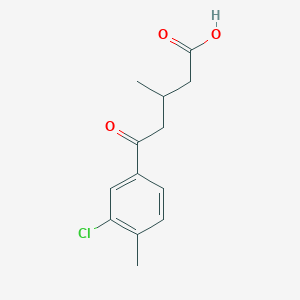
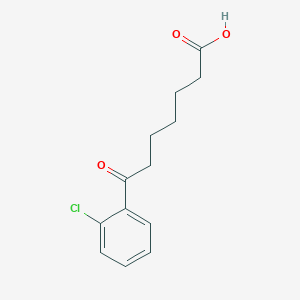

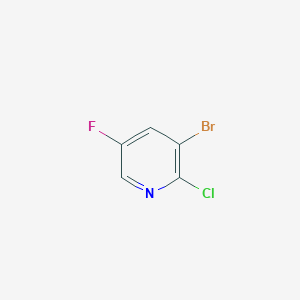
![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B1373313.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)
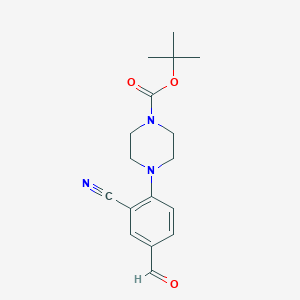
![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)
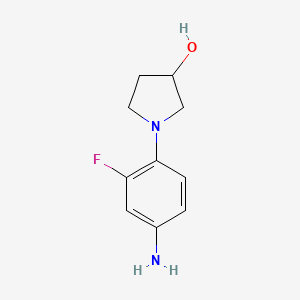
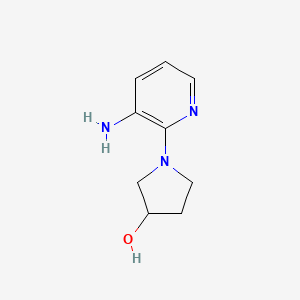
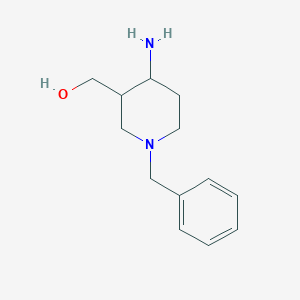
![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)
